Oxazole Core Confers >200-Fold HDAC6 Selectivity Over Thiazole and Oxadiazole Analogs
The oxazole heterocycle, when incorporated into hydroxamic acid-based inhibitors, provides significantly superior subtype selectivity for HDAC6 compared to thiazole and oxadiazole cores. An oxazole-containing inhibitor demonstrated an IC50 of 59 nM against HDAC6 and a selectivity index of >200 against HDAC1 and HDAC8 [1]. In contrast, analogous thiazole and oxadiazole derivatives exhibited reduced selectivity and potency [1].
| Evidence Dimension | HDAC6 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Oxazole core: IC50 59 nM; SI >200 vs. HDAC1/8 |
| Comparator Or Baseline | Thiazole and oxadiazole cores: reported lower selectivity and potency |
| Quantified Difference | Oxazole >200-fold selective; comparators less selective |
| Conditions | Recombinant HDAC enzyme inhibition assays; Western blotting for cellular acetylation |
Why This Matters
The oxazole core is a privileged scaffold for achieving high HDAC6 selectivity, which is critical for minimizing off-target toxicity in epigenetic drug discovery.
- [1] Senger, J., Melesina, J., Marek, M., et al. (2016). Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 59(4), 1545-1555. DOI: 10.1021/acs.jmedchem.5b01493 View Source
